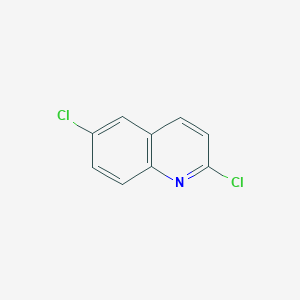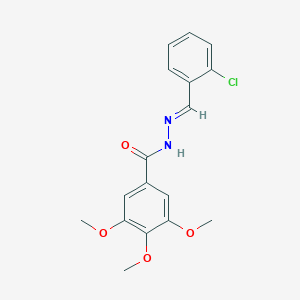
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide, also known as TMB-PIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Wirkmechanismus
The mechanism of action of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is not fully understood. However, it has been suggested that (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide exerts its biological effects by modulating various signaling pathways in cells. For example, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to have various biochemical and physiological effects. For example, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the regulation of inflammation and cancer progression. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the growth of various bacterial strains by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is also relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. However, one of the limitations of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide. One area of interest is the development of new therapeutic agents based on the structure of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide. Another area of interest is the investigation of the mechanism of action of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide, which could lead to the identification of new signaling pathways and targets for drug development. Finally, the study of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide in animal models could provide valuable information on its pharmacokinetics and potential toxicity.
Synthesemethoden
The synthesis of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide involves the reaction of (E)-3,4,5-trimethoxybenzoic acid with 2-chlorobenzaldehyde hydrazine. The reaction takes place in the presence of a catalyst, and the final product is obtained through purification and crystallization. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to have anti-bacterial effects by inhibiting the growth of various bacterial strains.
Eigenschaften
CAS-Nummer |
133661-68-4 |
|---|---|
Produktname |
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide |
Molekularformel |
C17H17ClN2O4 |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-6-4-5-7-13(11)18/h4-10H,1-3H3,(H,20,21)/b19-10+ |
InChI-Schlüssel |
SKPKJIGYCQSMOY-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2Cl |
Synonyme |
N-[(2-chlorophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
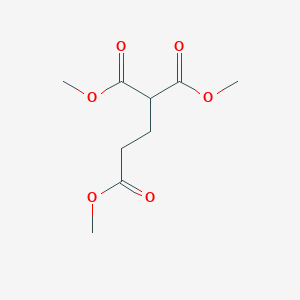
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
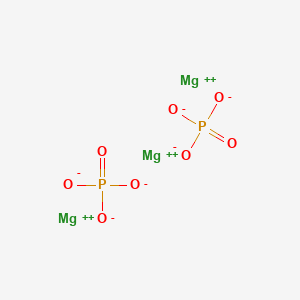
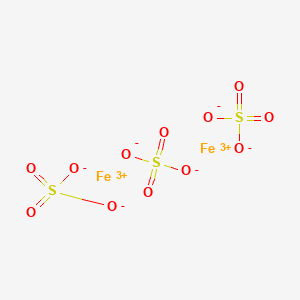
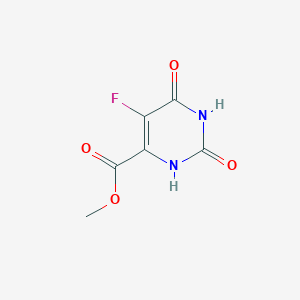
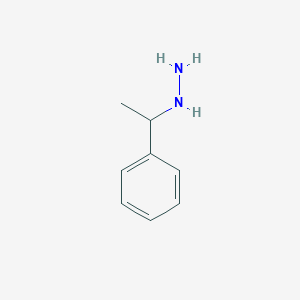
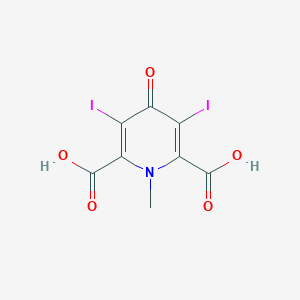
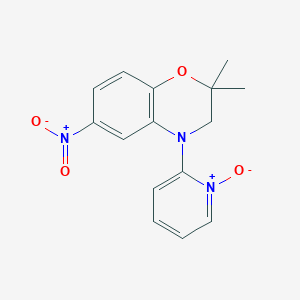
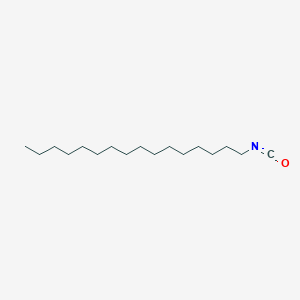
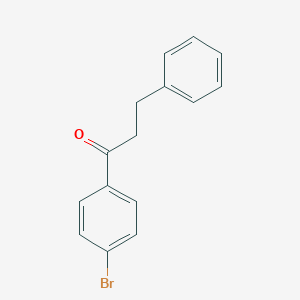
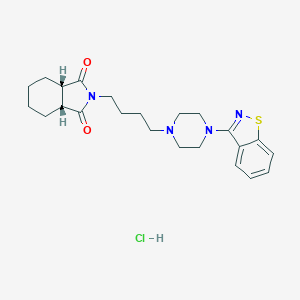
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
